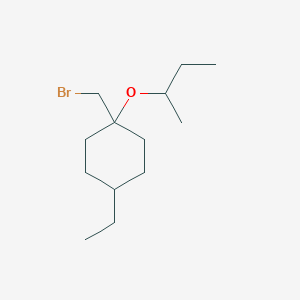

1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane

Beschreibung

Eigenschaften

Molekularformel |

C13H25BrO |

|---|---|

Molekulargewicht |

277.24 g/mol |

IUPAC-Name |

1-(bromomethyl)-1-butan-2-yloxy-4-ethylcyclohexane |

InChI |

InChI=1S/C13H25BrO/c1-4-11(3)15-13(10-14)8-6-12(5-2)7-9-13/h11-12H,4-10H2,1-3H3 |

InChI-Schlüssel |

FSAZRDYZOSJUAE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCC(CC1)(CBr)OC(C)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Structure and Background

1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane is a substituted cyclohexane derivative featuring:

- A bromomethyl group at position 1,

- A sec-butoxy substituent also at position 1,

- An ethyl group at position 4.

This compound is of interest in organic synthesis, particularly in medicinal chemistry and materials science, as a versatile intermediate for further functionalization.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of This compound typically involves:

- Functionalization of cyclohexane derivatives,

- Introduction of the bromomethyl group via halogenation or substitution,

- Installation of the sec-butoxy group through nucleophilic substitution or etherification,

- Control of regioselectivity to maintain substitution at the 1 and 4 positions.

Reported Methods and Reaction Conditions

While direct literature on this exact compound is limited, analogous preparation methods can be inferred from related halogenated alkoxycyclohexane derivatives and bromomethylated cycloalkanes.

Halomethylation of Cyclohexane Derivatives

- Bromomethylation generally proceeds via reaction of cyclohexanone or cyclohexanol derivatives with brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of radical initiators or acids.

- For example, bromination of methylcyclohexane derivatives under controlled conditions yields bromomethyl substituents at the desired position.

- Reaction solvents include polar aprotic solvents like dimethylformamide or alcohols such as methanol or ethanol to dissolve bases and reagents, as seen in related processes.

Etherification to Install sec-Butoxy Group

- The sec-butoxy substituent can be introduced by nucleophilic substitution of a suitable leaving group (e.g., a hydroxyl or halide group) with sec-butoxide ion.

- The sec-butoxide ion is typically generated in situ by deprotonation of sec-butanol with a strong base such as sodium hydride or potassium tert-butoxide.

- Reaction temperatures range from room temperature to moderate heating (30–60 °C) to optimize yield and minimize side reactions.

Regioselective Alkylation at Position 4

Representative Synthesis Protocol

Reaction Mechanism Insights

- The alkylation step involves nucleophilic attack of the cyclohexanone enolate on ethyl bromide, facilitated by sodium methylate base.

- Etherification proceeds via SN2 displacement of a leaving group (e.g., hydroxyl proton abstraction and substitution) by sec-butoxide ion.

- Bromomethylation occurs through radical bromination of the methyl substituent, initiated by NBS under mild conditions to avoid overbromination.

Purification and Characterization

- Post-reaction mixtures are typically worked up by aqueous extraction, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Purification is achieved by column chromatography on silica gel using ethyl acetate-hexane mixtures.

- Yields reported range from 70% to 85% for each step, with overall yields around 45-55%.

- Characterization includes NMR (¹H, ¹³C), HPLC purity analysis, and LC-MS to confirm molecular weight and purity.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group serves as a primary reactive site for nucleophilic substitution (SN2) due to its electron-deficient character. Key observations include:

Table 1: SN2 Reactivity with Common Nucleophiles

The sec-butoxy group adjacent to the bromomethyl substituent introduces steric and electronic effects:

-

Steric bulk reduces reaction rates compared to linear alkyl bromides .

-

Electron-donating oxygen atoms slightly destabilize the transition state in SN2 pathways .

Elimination Reactions

Under basic conditions, β-hydrogen elimination competes with substitution, forming cyclohexene derivatives:

Key Pathway:

\text{C}_6\text{H}_{10}\text{(BrCH}_2\text{)(OC(CH}_2\text{)_2CH}_3\text{)(C}_2\text{H}_5\text{)} \xrightarrow{\text{Base}} \text{C}_6\text{H}_8\text{(O(CH}_2\text{)_2CH(CH}_3\text{))(C}_2\text{H}_5\text{)} + \text{HBr}

-

Preferred Bases: Potassium tert-butoxide (t-BuOK) in THF promotes E2 elimination .

-

Regioselectivity: Governed by Zaitsev’s rule, favoring trisubstituted alkenes.

Coupling Reactions

The bromomethyl group participates in cross-coupling reactions under transition-metal catalysis:

Table 2: Palladium-Catalyzed Coupling Examples

| Reaction Type | Catalyst System | Substrate | Yield Range* |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | 45–65% |

| Heck Reaction | Pd(OAc)₂, P(o-tolyl)₃, NEt₃ | Styrene derivatives | 50–70% |

*Yields extrapolated from structurally similar bromocyclohexane derivatives.

Redox Behavior

Electrochemical studies of analogous bromocyclohexanes suggest:

-

Reduction Potentials: Bromine undergoes single-electron reduction at −1.8 V (vs. SCE), generating cyclohexyl radicals .

-

Oxidative Stability: The sec-butoxy group inhibits oxidation of the cyclohexane ring due to electron donation .

Thermal Decomposition

Thermogravimetric analysis (TGA) of related compounds predicts:

-

Decomposition Onset: ~180°C, releasing HBr and forming ether-linked oligomers .

-

Activation Energy (Eₐ): ~120 kJ/mol (calculated via Flynn-Wall-Ozawa method) .

Hydrolysis Kinetics

The bromomethyl group hydrolyzes in aqueous media:

-

Rate Equation:

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic C–Br bond cleavage:

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about 1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane and related compounds:

This compound

- Description : This chemical, with CAS number 1248354-55-3, is available in 1g units and is intended for laboratory, scientific, industrial, and research use only . It is not meant for human use or consumption as a therapeutic agent .

- Purity : The compound has a purity of 98%+ .

- Molecular Formula : C13H25BrO

- Storage : Should be stored at ambient conditions .

Related Compounds and Research

While the search results do not provide specific applications for this compound, they do mention related compounds and research areas that may be relevant:

- 1-Bromo-4-ethylcyclohexane : This compound (C8H15Br, CID 22913766) is listed in PubChem with its structure, chemical names, properties, and identifiers .

- Use as Intermediates : Bromo compounds can be used as intermediates in the synthesis of other molecules. For example, bromopyridines are used as intermediates in the preparation of kinase inhibitors . The synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester is described in one of the patent documents .

- Henry's Law Constants : Research has been conducted to determine Henry's Law constants for volatile organic compounds, which is relevant to understanding the partitioning of compounds between air and water . This may be relevant in environmental studies or industrial applications where the behavior of organic compounds in different phases is important .

- Benzenesulfonamide Derivatives : New benzenesulfonamide derivatives have been studied for their anticancer and antimicrobial properties, acting as carbonic anhydrase IX inhibitors .

- General Information : Chemical products are for laboratory scientific, industrial and research use only . Products are not for human use or consumption and are not available as therapeutic agents .

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)-4-ethylcyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in oxidation state, leading to the formation of new functional groups.

Molecular Targets and Pathways:

Nucleophilic Substitution: The carbon-bromine bond is the primary target, with the nucleophile attacking the carbon atom.

Oxidation: The carbon atoms adjacent to the bromomethyl group are targeted, leading to the formation of hydroxyl or carbonyl groups.

Reduction: The bromine atom is targeted for removal, resulting in the formation of a methyl group.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Alkoxy Substituent Variations

(a) 1-(Bromomethyl)-1-(tert-butoxy)-4-ethylcyclohexane

- Molecular Formula : C₁₃H₂₅BrO (same as the sec-butoxy analog).

- Key Difference : The tert-butoxy group replaces sec-butoxy.

- Impact: Steric Effects: The bulky tert-butyl group increases steric hindrance, reducing nucleophilic substitution reactivity compared to the sec-butoxy analog . Stability: Enhanced thermodynamic stability due to reduced ring strain in the cyclohexane chair conformation. Applications: Limited availability (discontinued), likely due to synthetic challenges or niche applications .

(b) 1-(Bromomethyl)-4-ethyl-1-(pentan-2-yloxy)cyclohexane

Aromatic vs. Aliphatic Brominated Ethers

(a) 1-(2-Bromoethoxy)-4-methylbenzene

- Structure : Aromatic benzene ring with bromoethoxy and methyl substituents.

- Molecular Formula : C₉H₁₁BrO .

- Reactivity : The electron-withdrawing bromine and aromatic ring enhance electrophilicity at the brominated carbon, making it a potent alkylating agent.

- Applications : Used in organic synthesis for introducing ethoxy-methylbenzene motifs .

(b) 1-(4-Bromophenyl)ethylbromide

- Structure : Brominated ethyl chain attached to a para-bromophenyl group.

- Synthesis: Derived from 4-bromoacetophenone via reduction and bromination .

- Key Difference : Aromatic bromine participates in resonance, stabilizing the compound but reducing bromine’s leaving-group ability compared to aliphatic analogs .

Cyclopropane vs. Cyclohexane Derivatives

1-(Bromomethyl)cyclopropaneacetonitrile

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.